1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride is a synthetic compound belonging to the class of heterocyclic organic compounds This compound is characterized by its unique quinoline core structure, which is modified with methyl and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization and subsequent methylation, can yield the desired compound. The reaction conditions often involve the use of acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion and altering cellular processes .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the methyl and methylamino modifications.
Isoquinoline: A structural isomer with different positioning of the nitrogen atom in the ring.
Quinoxaline: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness: 1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to molecular targets, increase its stability, and improve its solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17ClN2O |
---|---|
Molecular Weight |
228.72 g/mol |
IUPAC Name |
1-methyl-5-(methylamino)-5,6,7,8-tetrahydroquinolin-2-one;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-12-9-4-3-5-10-8(9)6-7-11(14)13(10)2;/h6-7,9,12H,3-5H2,1-2H3;1H |
InChI Key |
QXLDUTTWDDUTGL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC2=C1C=CC(=O)N2C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.